molecular formula C14H21N B13525221 1-(2,4,6-Trimethylbenzyl)cyclobutan-1-amine

1-(2,4,6-Trimethylbenzyl)cyclobutan-1-amine

Cat. No.: B13525221
M. Wt: 203.32 g/mol
InChI Key: YZGGROVZCNGIAR-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylbenzyl)cyclobutan-1-amine is an organic compound with the molecular formula C14H21N It is characterized by a cyclobutane ring attached to a benzyl group substituted with three methyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylbenzyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with 2,4,6-trimethylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylbenzyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2,4,6-Trimethylbenzyl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylbenzyl)cyclobutan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

    1-Benzylcyclobutan-1-amine: Lacks the methyl substitutions on the benzyl group.

    1-(2,4-Dimethylbenzyl)cyclobutan-1-amine: Has two methyl groups instead of three.

    1-(2,6-Dimethylbenzyl)cyclobutan-1-amine: Methyl groups are at different positions.

Uniqueness: 1-(2,4,6-Trimethylbenzyl)cyclobutan-1-amine is unique due to the presence of three methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-[(2,4,6-trimethylphenyl)methyl]cyclobutan-1-amine

InChI

InChI=1S/C14H21N/c1-10-7-11(2)13(12(3)8-10)9-14(15)5-4-6-14/h7-8H,4-6,9,15H2,1-3H3

InChI Key

YZGGROVZCNGIAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2(CCC2)N)C

Origin of Product

United States

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